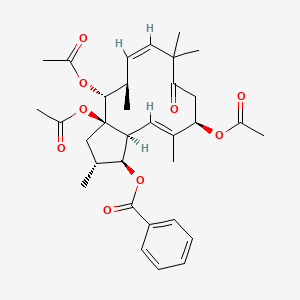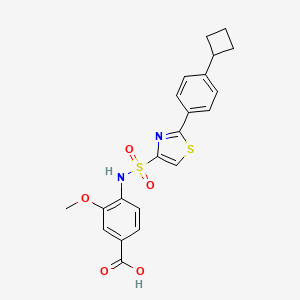![molecular formula C31H30FN3O6 B12382076 Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol is a camptothecin compound known for its ability to inhibit cell proliferation. It has shown significant potential in cancer research, particularly in inhibiting the proliferation of MDA-MB-468 cells with an IC50 value of 2.92 ng/mL .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol involves multiple steps, starting from camptothecin derivatives. The key steps include the introduction of the bicyclo[1.1.1]pentan-1-ylmethanol moiety and the formation of the amide bond. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .
Análisis De Reacciones Químicas
Types of Reactions
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
Aplicaciones Científicas De Investigación
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying camptothecin derivatives and their chemical properties.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA-topoisomerase I complex and the subsequent activation of apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Irinotecan: Another camptothecin derivative used as an anticancer agent.
Topotecan: A camptothecin analog with similar mechanisms of action.
SN-38: The active metabolite of Irinotecan with potent anticancer properties
Uniqueness
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol stands out due to its unique bicyclo[1.1.1]pentan-1-ylmethanol moiety, which enhances its stability and potency compared to other camptothecin derivatives. This structural feature contributes to its superior ability to inhibit cell proliferation and its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C31H30FN3O6 |
|---|---|
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C31H30FN3O6/c1-3-31(40)18-6-22-25-16(8-35(22)26(37)17(18)9-41-28(31)39)24-20(34-27(38)30-10-29(11-30,12-30)13-36)5-4-15-14(2)19(32)7-21(33-25)23(15)24/h6-7,20,36,40H,3-5,8-13H2,1-2H3,(H,34,38)/t20-,29?,30?,31-/m0/s1 |
Clave InChI |
NJOCUHWCWLJEOM-OXXUGIMDSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)








